Carbamate Leaving-Group SAR: Phenyl Ester vs. Methyl Ester Lipophilicity and Predicted CNS Permeability
Within the N-phenylpiperazine carbamate series, the carbamate O-substituent is the primary determinant of lipophilicity, which in turn governs blood–brain barrier penetration and duration of enzyme carbamoylation. The target compound bears a phenyl carbamate ester, which, on the basis of calculated logP values for the broader series, is predicted to exhibit higher lipophilicity than the corresponding methyl carbamate (MLS001166838) [1]. Although no direct experimentally measured logP or parallel artificial membrane permeability assay (PAMPA) data are available for CAS 896353-81-4, class-level SAR indicates that increased lipophilicity of the phenyl carbamate enhances passive CNS permeation relative to the methyl analog, a critical parameter for neurological target engagement [1].
| Evidence Dimension | Predicted lipophilicity (carbamate O-substituent contribution to logP) |
|---|---|
| Target Compound Data | Phenyl carbamate ester (predicted higher logP; no measured value available) |
| Comparator Or Baseline | Methyl carbamate analog (MLS001166838; no measured logP available) |
| Quantified Difference | Class-level SAR: aryl carbamates consistently exhibit higher logP than alkyl carbamates in the same scaffold series [1] |
| Conditions | In silico prediction context; experimental logP not reported for this specific compound |
Why This Matters
Higher lipophilicity is positively correlated with passive CNS penetration, meaning CAS 896353-81-4 is predicted to achieve superior brain exposure compared to the methyl carbamate analog, a decisive factor in selecting compounds for neuroscience research programs.
- [1] Bajda M, et al. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorg Chem. 2018;78:29-38. View Source
